![molecular formula C11H16O2Si B11895970 Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]- CAS No. 26205-41-4](/img/structure/B11895970.png)
Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-((trimethylsilyl)oxy)ethanone is an organic compound with the molecular formula C11H16OSi. It is a silyl ether derivative of acetophenone, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone can be synthesized through the reaction of acetophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-2-((trimethylsilyl)oxy)ethanone are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with additional purification steps to ensure product quality.
化学反応の分析
Types of Reactions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetaldehyde or benzaldehyde.
Reduction: Formation of 1-phenyl-2-hydroxyethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
科学的研究の応用
1-Phenyl-2-((trimethylsilyl)oxy)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Phenyl-2-((trimethylsilyl)oxy)ethanone involves its reactivity as a silyl ether. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl group. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
類似化合物との比較
- 1-Phenyl-2-trimethylsilanyl-ethanone
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
- 1-Phenyl-2-(trimethylsilyl)acetylene
Comparison: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone is unique due to its stability and reactivity as a silyl ether. Compared to other similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications. For instance, 1-Phenyl-2-trimethylsilanyl-ethanone is more reactive due to the presence of the trimethylsilanyl group, while 1-Phenyl-1-(trimethylsilyloxy)ethylene is less stable due to the presence of the vinyl group.
特性
CAS番号 |
26205-41-4 |
|---|---|
分子式 |
C11H16O2Si |
分子量 |
208.33 g/mol |
IUPAC名 |
1-phenyl-2-trimethylsilyloxyethanone |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)13-9-11(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChIキー |
ZRLFPEKFTDGLJS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


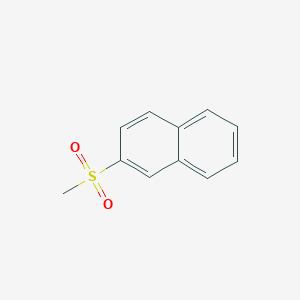
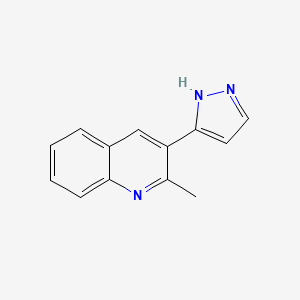
![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)
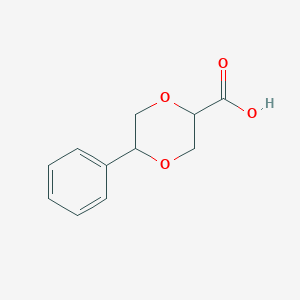
![[(5-Fluoroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11895910.png)
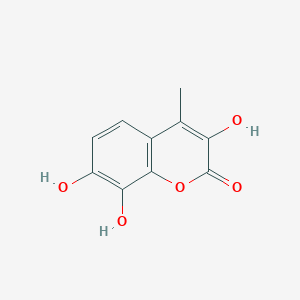
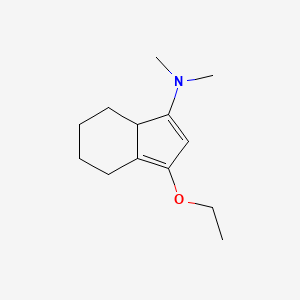
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)
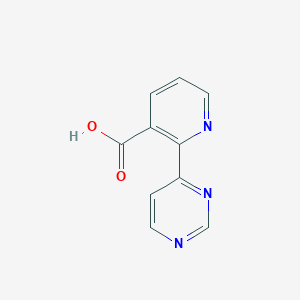


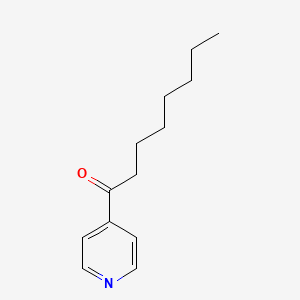

![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
